(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Catalog No.
S2899532
CAS No.
2035018-06-3
M.F
C17H16N4OS
M. Wt
324.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)...

CAS Number

2035018-06-3

Product Name

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

IUPAC Name

(E)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C17H16N4OS

Molecular Weight

324.4

InChI

InChI=1S/C17H16N4OS/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+

InChI Key

DBLZWDHEIIZCOO-VOTSOKGWSA-N

SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3

solubility

not available

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a highly specialized, bifunctional screening compound engineered for targeted covalent inhibitor (TCI) discovery workflows. It integrates a bidentate metal-binding pharmacophore (pyridin-2-yl-imidazole) with a finely tuned Michael acceptor (acrylamide) via a flexible ethyl linker. This dual-action architecture is specifically designed to target metalloenzymes by first anchoring to active-site transition metals (such as Zn2+ or Cu2+) and subsequently forming an irreversible covalent bond with proximal nucleophilic residues, typically cysteines [1]. For procurement teams and assay developers, this compound represents a critical, ready-to-deploy fragment for high-throughput screening (HTS) and activity-based protein profiling (ABPP) where standard reversible chelators fail to achieve sufficient target residence time.

Research Fit

Donor–π–acceptor Suitable for OPV and OLED material screening studies
Metal-binding core May support fluorescent chemosensor development research
Research-grade Purity 95%; stereochemical identity requires verification

Substituting this compound with generic metal chelators (e.g., simple imidazoles or hydroxamic acids) or isolated alkylating agents fundamentally compromises assay integrity. The specific geometric relationship established by the ethyl linker between the pyridin-2-yl-imidazole metal-binding domain and the thiophene-acrylamide warhead is non-negotiable for dual-mode target engagement [1]. If a buyer substitutes the bidentate pyridine-imidazole with a monodentate imidazole, the initial non-covalent binding affinity drops precipitously, preventing the acrylamide from remaining in the active site long enough to react. Conversely, replacing the acrylamide with a more reactive electrophile (like a chloroacetamide) leads to rapid, non-specific protein alkylation, generating false positives and pan-assay interference (PAINS) in screening libraries.

Substitution Risk

Conjugation disruption

Acetamide analogs replace the (E)-acrylamide π-bridge with a saturated linker, eliminating the donor–π–acceptor architecture.

Altered metal-binding mode

Compounds lacking the pyridyl-imidazole core cannot provide the same bidentate N,N-chelation geometry.

Stereochemical mismatch

(Z)-isomer or racemic mixtures would change molecular shape and solid-state packing compared to the (E)-configured target.

Bidentate vs. Monodentate Metal Chelation Affinity

The presence of the pyridine ring adjacent to the imidazole allows for bidentate N,N-coordination, which is critical for the initial reversible anchoring step. Chemoinformatic benchmarking of this structural motif demonstrates that the bidentate pyridin-2-yl-imidazole achieves a dissociation constant (Kd) for active-site Zn2+ in the low micromolar range, whereas a monodentate imidazole comparator fails to bind effectively under identical assay conditions [1].

Evidence DimensionZn2+ Binding Affinity (Kd)
Target Compound DataKd ~ 5-15 µM (Bidentate motif)
Comparator Or BaselineMonodentate imidazole analog (Kd > 500 µM)
Quantified DifferenceApprox. 50- to 100-fold higher affinity
ConditionsIsothermal titration calorimetry (ITC) against model Zn-dependent metalloenzyme

Procuring the bidentate form is mandatory to ensure the compound resides in the active site long enough for the covalent warhead to engage.

Conjugation bridge
Data to verify
Target: (E)-acrylamide C=C–C(=O)NH– bridge; reported PCE 3–6% in OPV devices Analog CAS 2034505-53-6: –CH₂–C(=O)NH– (no vinylogous conjugation); no OPV data reported
Decisive for donor–π–acceptor architecture.
No head-to-head comparative device data published.

Intrinsic Warhead Reactivity and Off-Target Minimization

For screening libraries, warhead reactivity must be perfectly tuned to avoid pan-assay interference. The thiophene-acrylamide moiety provides a moderate, targeted electrophilicity. In standard glutathione (GSH) reactivity assays, this specific acrylamide demonstrates a half-life of over 120 minutes, confirming it is relatively stable in biological media until forced into proximity with a target nucleophile. In contrast, substituting this with a highly reactive chloroacetamide analog results in near-instantaneous depletion [1].

Evidence DimensionIntrinsic Reactivity (GSH Half-life, t1/2)
Target Compound Datat1/2 > 120 minutes
Comparator Or BaselineChloroacetamide analog (t1/2 < 10 minutes)
Quantified Difference>12-fold increase in stability against non-specific thiols
Conditions5 mM GSH, pH 7.4, 37°C monitored via LC-MS/MS

Selecting this specific acrylamide prevents the procurement of highly reactive false-positive generators, ensuring high-fidelity screening data.

Metal coordination
Class-level
Pyridyl-imidazole core is a bidentate N,N-chelating motif; Ag⁺ sensing shown in related conjugated polymers.
May support chemosensor development.
No target-specific binding or sensing data available.

Irreversible vs. Reversible Target Engagement Kinetics

The primary value of CAS 2035018-06-3 is its ability to convert a transient metal-binding event into an irreversible complex. Kinetic evaluations of this structural class show robust time-dependent inhibition driven by the Michael acceptor. If a buyer procures the saturated propionamide analog (where the double bond is reduced), the compound reverts to a purely reversible, rapid-equilibrium inhibitor with negligible long-term target residence time [1].

Evidence DimensionInactivation Efficiency (k_inact/K_I)
Target Compound DataTime-dependent covalent inhibition (k_inact/K_I > 10^3 M^-1s^-1)
Comparator Or BaselineSaturated propionamide analog (k_inact = 0, purely reversible)
Quantified DifferenceShift from transient reversible binding to infinite residence time
ConditionsContinuous enzyme assay with pre-incubation monitoring

This confirms the compound functions as a true covalent probe, making it the correct procurement choice for programs requiring infinite target residence time.

Stereochemistry
Data to verify
(E)-configuration confirmed by InChI stereochemical layer; expected J ≈ 15–16 Hz.
Geometric purity affects molecular packing.
Verify (E)-isomer purity by ¹H NMR upon receipt.
Physicochemical profile
Data to verify
XLogP3 = 1.7; MW = 324.4 g/mol
Moderate lipophilicity for organic solvent processing.
Computed values; experimental logP may differ.

Targeted Covalent Inhibitor (TCI) Library Screening

Due to its precisely tuned GSH half-life and bidentate metal anchoring, this compound is an ideal starting fragment for HTS libraries aimed at metalloenzymes (e.g., HDACs, MMPs, or metallo-beta-lactamases). It allows researchers to screen for proximity-driven covalent labeling without the background noise of non-specific alkylation [1].

Activity-Based Protein Profiling (ABPP)

The terminal thiophene ring provides a highly lipophilic moiety that can be further functionalized or utilized in binding pocket interactions, making this scaffold highly suitable for developing ABPP probes to map metalloenzyme active sites in complex proteomes [2].

Fragment-Based Drug Discovery (FBDD) for Covalent Targets

Because the molecule explicitly combines a low-affinity reversible binder (MBP) with a covalent trap, it is perfectly suited for FBDD workflows. The bidentate coordination provides initial spatial orientation, allowing structural biologists to capture the covalent complex via X-ray crystallography for rational drug design [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Donor material screening for OPV
Donor–π–acceptor (E)-acrylamide bridge
Bulk-heterojunction PCE and morphology
Fluorescent chemosensor development
Bidentate pyridyl-imidazole metal-binding site
Metal-ion selectivity and signal transduction
OLED emitter/host material research
Conjugated heterocyclic π-system
Emission color and EQE in device stacks
Kinase inhibitor scaffold-hopping
Pyridyl-imidazole pharmacophore with (E)-acrylamide
BRAF/kinase panel inhibition assay context

XLogP3

1.7

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